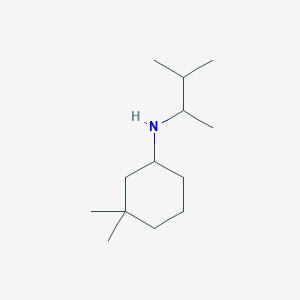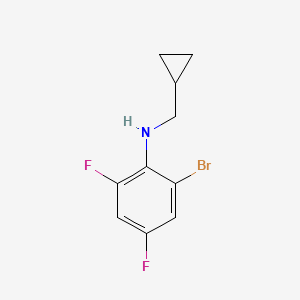
3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C13H27N and a molecular weight of 197.36 g/mol . This compound is characterized by a cyclohexane ring substituted with a dimethyl group and an amine group attached to a 3-methylbutan-2-yl chain. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with a suitable amine under reductive amination conditions. The process may include the following steps:
Formation of the imine intermediate: Cyclohexanone reacts with 3-methylbutan-2-amine in the presence of an acid catalyst to form an imine intermediate.
Reduction of the imine: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a metal catalyst to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N,3-Dimethylbutan-2-amine: Shares a similar amine structure but lacks the cyclohexane ring.
3,3-Dimethyl-1-butyne: Contains a similar dimethyl group but features an alkyne instead of an amine.
Cyclohexylamine: Similar cyclohexane ring with an amine group but lacks the dimethyl and 3-methylbutan-2-yl substituents
Uniqueness
3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is unique due to its specific combination of a cyclohexane ring, dimethyl substitution, and a 3-methylbutan-2-yl amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-10(2)11(3)14-12-7-6-8-13(4,5)9-12/h10-12,14H,6-9H2,1-5H3 |
InChI Key |
OEAJVVXBFBGCTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1CCCC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13254328.png)
![3-[(Phenylthio)methyl]piperidine](/img/structure/B13254329.png)


![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13254335.png)

![6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13254348.png)
![4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13254351.png)
![2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13254353.png)

amine](/img/structure/B13254361.png)
![6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13254371.png)
![[5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13254375.png)
